

Spectroscopic Data for Glycyl-L-alanine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Glycyl-L-alanine

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This guide provides a comprehensive overview of the spectroscopic data for the dipeptide **Glycyl-L-alanine**, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data for easy reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For peptides like **Glycyl-L-alanine**, IR spectroscopy is particularly useful for characterizing the amide bonds and other key structural features. The data presented here was obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy on a solid sample.

1.1. Data Presentation: IR Absorption Bands

The following table summarizes the characteristic IR absorption bands for solid-state **Glycyl-L-alanine**. The assignments are based on typical vibrational modes for peptides and their constituent amino acids.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3000	Strong, Broad	N-H stretching vibrations (amine and amide)
~3000 - 2800	Medium	C-H stretching vibrations (aliphatic)
~1650	Strong	Amide I band (C=O stretching)
~1540	Strong	Amide II band (N-H bending and C-N stretching)
~1450	Medium	C-H bending vibrations (CH ₃ and CH ₂)
~1400	Medium	C-O stretching (carboxylate)
~1300 - 1200	Medium	Amide III band (C-N stretching and N-H bending)
Below 1000	Variable	Fingerprint region, various bending and stretching modes

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid peptide sample like **Glycyl-L-alanine**.[\[1\]](#)[\[2\]](#)

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

Procedure:

- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

- **Sample Preparation:** Place a small amount of the solid **Glycyl-L-alanine** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Sample Compression:** Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
- **Cleaning:** After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For **Glycyl-L-alanine**, ^1H (proton) and ^{13}C (carbon-13) NMR are used to elucidate its structure in solution.

2.1. Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **Glycyl-L-alanine** in a D_2O solvent. Chemical shifts are reported in parts per million (ppm) relative to a reference standard. The data is based on typical values for amino acid residues in peptides and data from the closely related dipeptide L-Alanyl-L-alanine.^[3]

^1H NMR Chemical Shifts (in D_2O)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Alanine α -CH	~4.0 - 4.2	Quartet	~7.2
Glycine α -CH ₂	~3.8 - 3.9	Singlet	-
Alanine β -CH ₃	~1.4 - 1.5	Doublet	~7.2

Note: Amide (N-H) and carboxylic acid (O-H) protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Chemical Shifts (in D₂O)

Carbon	Chemical Shift (ppm)
Alanine C=O (Carboxyl)	~178 - 180
Glycine C=O (Amide)	~172 - 174
Alanine α -C	~52 - 54
Glycine α -C	~43 - 45
Alanine β -C	~18 - 20

2.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of a dipeptide like **Glycyl-L-alanine** in an aqueous solution.[\[4\]](#)

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.

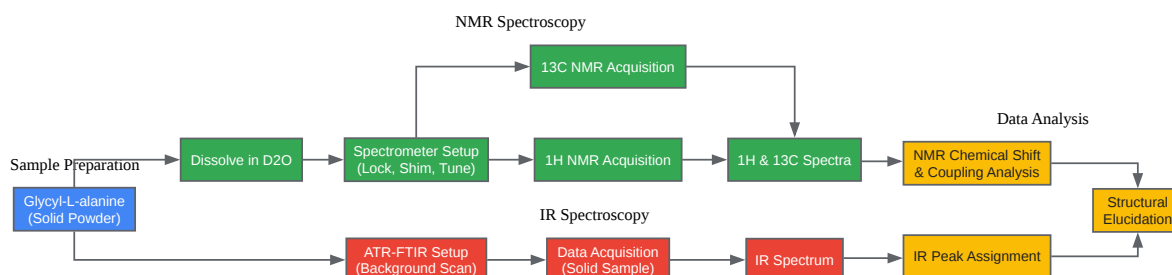
Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Glycyl-L-alanine** in 0.5-0.7 mL of deuterium oxide (D_2O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the D_2O .
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Tune and match the probe for the desired nucleus (1H or ^{13}C).
- 1H NMR Spectrum Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Apply a 90° pulse.
 - Acquire the Free Induction Decay (FID). Typically, 8 to 16 scans are sufficient for a sample of this concentration.
 - Apply a solvent suppression technique if the residual HOD signal is too intense.
- ^{13}C NMR Spectrum Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.
 - Acquire the FID. A larger number of scans (e.g., 1024 or more) will be required for ^{13}C due to its lower natural abundance and smaller gyromagnetic ratio.
- Data Processing:

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide such as **Glycyl-L-alanine**.



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Spectroscopic analysis workflow for **Glycyl-L-alanine**.

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